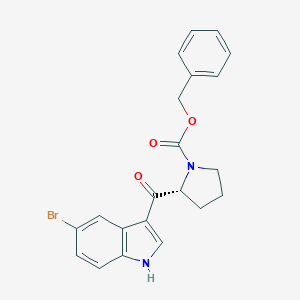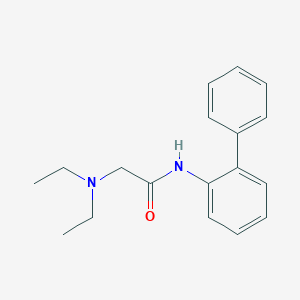
Acetanilide, 2-(diethylamino)-2'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 2-(diethylamino)-2'-phenyl-, also known as N,N-diethylaniline, is a chemical compound that belongs to the class of anilides. It is commonly used in scientific research for its various applications in organic synthesis and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of Acetanilide, 2-(diethylamino)-2'-phenyl-, is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the diethylamino group. It can also act as a Lewis base due to the presence of the nitrogen atom in the anilide group.
Biochemische Und Physiologische Effekte
Acetanilide, 2-(diethylamino)-2'-phenyl-, has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. It has also been shown to have analgesic properties and is used in the preparation of various pain-relieving drugs. Additionally, it has been found to have antipyretic properties and is used in the preparation of drugs for reducing fever.
Vorteile Und Einschränkungen Für Laborexperimente
Acetanilide, 2-(diethylamino)-2'-phenyl-, has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a wide range of applications in organic synthesis and analytical chemistry. However, it is known to be toxic and can cause skin and eye irritation. Therefore, proper safety precautions should be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for research on Acetanilide, 2-(diethylamino)-2'-phenyl-. One area of research is the development of new synthetic methods for the preparation of the compound. Another area of research is the investigation of its potential as a catalyst for various reactions. Additionally, more research is needed to understand the mechanism of action of the compound and its potential for use in the development of new drugs.
Conclusion
Acetanilide, 2-(diethylamino)-2'-phenyl-, is a versatile chemical compound that has numerous applications in scientific research. Its synthesis method is relatively simple, and it has a wide range of applications in organic synthesis and analytical chemistry. Although it has several advantages for lab experiments, proper safety precautions should be taken when handling the compound. Future research on Acetanilide, 2-(diethylamino)-2'-phenyl-, is needed to further understand its mechanism of action and potential for use in the development of new drugs and catalysts.
Synthesemethoden
Acetanilide, 2-(diethylamino)-2'-phenyl-, can be synthesized through the reaction of aniline with diethylamine in the presence of acetic anhydride. The reaction leads to the formation of Acetanilide, 2-(diethylamino)-2'-phenyl-niline, which is then acetylated with acetic anhydride to produce Acetanilide, 2-(diethylamino)-2'-phenyl-. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 2-(diethylamino)-2'-phenyl-, has numerous applications in scientific research. It is commonly used as a reagent in analytical chemistry for the determination of various compounds, including nitrate, phosphate, and sulfate. It is also used in organic synthesis as a starting material for the preparation of various compounds, such as dyes, pharmaceuticals, and agrochemicals. Additionally, it is used as a catalyst in various reactions, such as the Friedel-Crafts acylation reaction.
Eigenschaften
CAS-Nummer |
109555-53-5 |
|---|---|
Produktname |
Acetanilide, 2-(diethylamino)-2'-phenyl- |
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)14-18(21)19-17-13-9-8-12-16(17)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
CHWBOTZKLAHSNA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Andere CAS-Nummern |
109555-53-5 |
Synonyme |
2-diethylamino-N-(2-phenylphenyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)
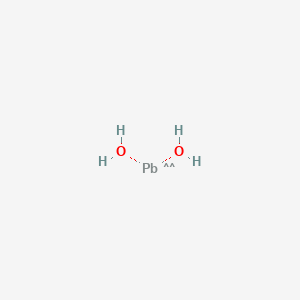

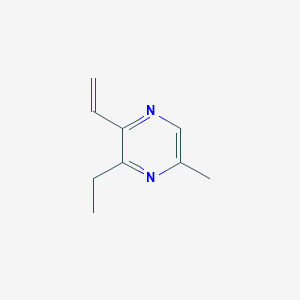
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
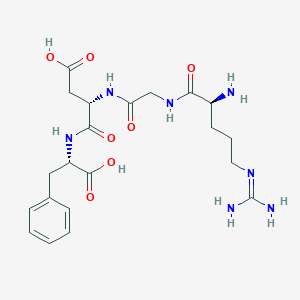
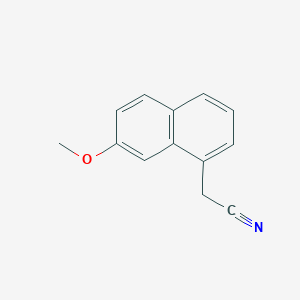

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

